REACTION_CXSMILES
|
FC1C=CC2C(C3CCNCC3)=NOC=2C=1.C([O-])([O-])=O.[K+].[K+].CS(O[CH2:28][CH:29]1[O:34][C:33]2[CH:35]=[CH:36][CH:37]=[CH:38][C:32]=2[O:31][CH2:30]1)(=O)=O>C(#N)C>[CH3:28][CH:29]1[O:34][C:33]2[CH:35]=[CH:36][CH:37]=[CH:38][C:32]=2[O:31][CH2:30]1 |f:1.2.3|
|
Name
|
|
Quantity
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3 g
|
Type
|
reactant
|
Smiles
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FC1=CC2=C(C(=NO2)C2CCNCC2)C=C1
|
Name
|
|
Quantity
|
2.45 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
3.35 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCC1COC2=C(O1)C=CC=C2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 12 hours
|
Duration
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12 h
|
Type
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CUSTOM
|
Details
|
At the end of the reaction
|
Type
|
FILTRATION
|
Details
|
the insolubles were filtered
|
Type
|
WASH
|
Details
|
rinsed with dichloromethane
|
Type
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CONCENTRATION
|
Details
|
The organic solution was concentrated
|
Type
|
CUSTOM
|
Details
|
The crude oil was purified by flash chromatography on a silica gel column
|
Type
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ADDITION
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Details
|
The fractions containing the pure product
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a light yellow oil (3.94 g, 74%)
|
Type
|
CUSTOM
|
Details
|
Crystallization from ethanol and petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC1COC2=C(O1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |